N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide

Description

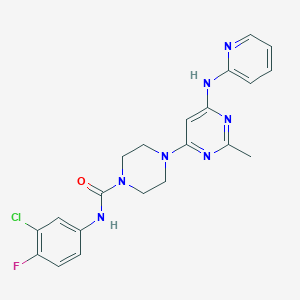

This compound belongs to the piperazine-carboxamide class, characterized by a central piperazine ring linked to a substituted pyrimidine core and an aromatic carboxamide group. Its structure includes:

- 3-Chloro-4-fluorophenyl group: Provides halogenated aromatic bulk, influencing lipophilicity and steric interactions.

- 2-Methylpyrimidine core: Enhances planarity and π-stacking interactions.

- Piperazine-carboxamide backbone: Facilitates conformational flexibility and solubility.

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClFN7O/c1-14-25-19(28-18-4-2-3-7-24-18)13-20(26-14)29-8-10-30(11-9-29)21(31)27-15-5-6-17(23)16(22)12-15/h2-7,12-13H,8-11H2,1H3,(H,27,31)(H,24,25,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVHKKGNEMPHBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl)NC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClFN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that may influence various biological activities, particularly in the context of cancer and microbial infections.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 422.9 g/mol. Its structural components include a piperazine ring, a pyrimidine moiety, and halogenated phenyl groups, which are significant for its biological activity.

Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors involved in disease processes. The presence of the pyrimidine and piperazine rings suggests potential interactions with targets such as kinases and other proteins involved in cell signaling pathways.

Anticancer Activity

Several studies have highlighted the anticancer properties of pyrimidine derivatives. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that derivatives with pyrimidine structures exhibited potent activity against breast cancer cells, with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyrimidines are known for their ability to inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. In vitro studies have reported minimum inhibitory concentration (MIC) values demonstrating significant antibacterial activity .

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer efficacy of related compounds revealed that substitution patterns on the pyrimidine ring significantly influenced cytotoxicity. For example, modifications at the 2 and 4 positions enhanced the compound's ability to induce apoptosis in cancer cells, suggesting a structure-activity relationship (SAR) that could be explored further for drug development .

Case Study 2: Antimicrobial Properties

In another study focused on antimicrobial activity, derivatives of this compound were screened against various pathogens. The results indicated that certain modifications led to enhanced activity against E. coli and C. albicans, with MIC values lower than those of standard antibiotics like ciprofloxacin and nystatin .

Data Tables

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its anticancer properties . Research indicates that it has shown efficacy against various cancer cell lines, demonstrating significant inhibition of cell growth. For instance, studies using the National Cancer Institute's protocols have reported promising results in terms of cytotoxicity against human tumor cells, with mean GI50 values indicating effective concentrations for inhibiting cell proliferation .

Table 1: Anticancer Activity of N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide

| Cell Line Type | Mean GI50 (μM) | Mechanism of Action |

|---|---|---|

| Human Tumor Cells | 15.72 | Inhibition of cell proliferation |

| Specific Cancer Type | 50.68 | Induction of apoptosis |

Pharmacological Studies

Beyond anticancer applications, this compound has been explored for other pharmacological activities. Preliminary studies suggest potential uses in treating conditions such as:

- Inflammatory diseases : Due to its structural features, it may exhibit anti-inflammatory properties.

- Neurological disorders : Investigations into its effects on neuronal cells indicate possible neuroprotective roles.

Case Studies

Several case studies have documented the synthesis and evaluation of this compound:

- Synthesis and Characterization : The compound has been synthesized through multi-step synthetic routes involving key intermediates that include chlorinated phenyl derivatives and piperazine-based frameworks. Characterization techniques such as NMR and mass spectrometry have confirmed its structure .

- In Vivo Studies : Animal model studies are underway to evaluate the pharmacokinetics and therapeutic efficacy of this compound in vivo, providing insights into its bioavailability and potential side effects.

Comparison with Similar Compounds

Research Implications

- Target Affinity: The pyridin-2-ylamino group in the target compound may enhance binding to kinases or receptors requiring dual H-bond interactions, as seen in similar scaffolds .

- Solubility vs. Permeability: Compared to D430-2357, the target compound’s lower predicted LogP (~3.5 vs.

- Synthetic Feasibility : A25–A30 achieved moderate yields (47.8–54.1%), suggesting that the target compound’s synthesis may require optimization for scale-up .

Q & A

Q. What are the established synthetic routes for this compound, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Condensation reactions to form the pyrimidine core (e.g., using phosphorus oxychloride for pyrimidine ring activation).

- Coupling reactions (e.g., Buchwald-Hartwig amination) to attach the piperazine and pyridinylamino groups.

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol/water mixtures). Yield optimization requires controlled stoichiometry, inert atmospheres, and temperature monitoring (40–120°C, depending on the step). Purity >95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

Methodological Answer:

- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and piperazine carbons (δ 45–55 ppm).

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error.

- X-ray crystallography : Resolve dihedral angles between pyrimidine and aryl rings (e.g., 12.8° for phenyl-pyrimidine torsion) and intramolecular hydrogen bonds (N–H⋯N, 2.1–2.3 Å) .

| Structural Parameter | Value |

|---|---|

| Pyrimidine-phenyl dihedral angle | 12.8° ± 0.2° |

| N–H⋯N bond length | 2.12 Å |

| Crystallographic R-factor | <0.05 |

Q. What are the primary biological targets explored for this compound?

Methodological Answer:

- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization (FP) or ADP-Glo™ assays.

- Cellular viability assays : Evaluate IC50 in cancer lines (e.g., HCT-116, MCF-7) via MTT or CellTiter-Glo®.

- Target validation : siRNA knockdown or CRISPR-Cas9 to confirm on-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between enzyme inhibition and cellular activity data?

Methodological Answer:

- Assay conditions : Adjust pH (7.4 vs. lysosomal pH 5.0) and ATP concentrations (near Km).

- Cellular permeability : Measure logP (e.g., octanol/water partitioning) and use PAMPA assays.

- Metabolite interference : Conduct LC-MS/MS to identify active/inactive metabolites .

- Orthogonal assays : Combine FP with surface plasmon resonance (SPR) for binding kinetics .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies optimize selectivity?

Methodological Answer:

- Core modifications : Introduce electron-withdrawing groups (e.g., -CF3) to the pyridinylamino moiety to enhance kinase binding.

- Piperazine substitutions : Replace with morpholine or thiomorpholine to reduce hERG liability.

- 3D-QSAR modeling : Use Schrödinger’s Maestro to correlate steric/electronic features with IC50 .

Q. What computational methods predict metabolic stability?

Methodological Answer:

Q. How do crystal packing interactions impact polymorph screening?

Methodological Answer:

- Crystallization solvents : Screen 10+ solvents (e.g., acetone, THF) via high-throughput robotics.

- Thermal analysis : DSC/TGA to identify stable polymorphs (melting point >200°C preferred).

- Hirshfeld surface analysis : Quantify C–H⋯π interactions (e.g., 3.4 Å contacts) .

Data Contradiction Analysis Example

Scenario : A study reports potent EGFR inhibition (IC50 = 10 nM) but no antiproliferative activity in A549 cells.

Resolution Workflow :

Confirm target engagement via Western blot (phospho-EGFR reduction).

Check efflux pumps (e.g., ABCB1) using verapamil as an inhibitor.

Evaluate off-target effects via kinome-wide profiling (Eurofins KinaseProfiler®) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.